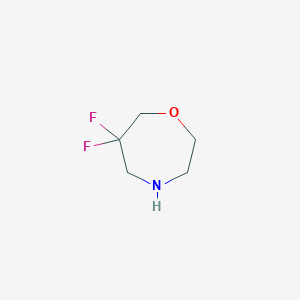![molecular formula C13H7ClF3NO3 B1148880 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- CAS No. 1229623-10-2](/img/new.no-structure.jpg)
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- is a member of the fluoroquinolone family, known for its potent antibacterial properties. This compound is characterized by the presence of a quinoline core, substituted with chlorine, fluorine, and a fluorocyclopropyl group, which enhances its biological activity and pharmacokinetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- typically involves multiple steps, including cyclization, halogenation, and fluorination reactions. One common approach is the cyclization of appropriate precursors to form the quinoline core, followed by selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are utilized to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the carbonyl group to form hydroxy derivatives.
Substitution: Nucleophilic substitution reactions, particularly at the fluorine and chlorine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an antibacterial agent, particularly against drug-resistant strains.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The antibacterial activity of 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds in the fluoroquinolone family include:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Norfloxacin
Uniqueness
What sets 3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- apart is its unique substitution pattern, which enhances its antibacterial activity and pharmacokinetic properties. The presence of the fluorocyclopropyl group, in particular, contributes to its improved efficacy against resistant bacterial strains .
Propiedades
Número CAS |
1229623-10-2 |
|---|---|
Fórmula molecular |
C13H7ClF3NO3 |
Peso molecular |
317.6477896 |
Sinónimos |
3-Quinolinecarboxylic acid, 8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)


![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)
![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)


